4-(2-Formamidophenyl)-4-oxobutanoic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-formamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREZIFMYXDIZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482886 | |
| Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35402-54-1 | |
| Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Strategies for 4 2 Formamidophenyl 4 Oxobutanoic Acid
Biochemical and Enzymatic Synthesis Pathways
The primary biochemical route to 4-(2-formamidophenyl)-4-oxobutanoic acid involves the oxidative cleavage of the indole (B1671886) nucleus of L-tryptophan. This process is a key step in the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation in mammals.
Heme Dioxygenase-Mediated Tryptophan Oxidation
The initial and rate-limiting step in the kynurenine pathway is the oxidation of L-tryptophan to yield N-formylkynurenine, a direct precursor to this compound. This reaction is catalyzed by heme-containing dioxygenase enzymes, primarily tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). researchgate.netacs.org TDO is predominantly found in the liver, while IDO is more widely distributed in extrahepatic tissues and is induced by pro-inflammatory cytokines like interferon-gamma. researchgate.netnih.gov
The enzymatic reaction involves the incorporation of both atoms of molecular oxygen into the tryptophan substrate, leading to the cleavage of the pyrrole (B145914) ring of the indole nucleus. The iron-containing heme cofactor within the enzyme's active site plays a crucial role in activating the oxygen molecule for this complex transformation. The immediate product of this oxidation is N-formylkynurenine, which is structurally synonymous with this compound. Subsequent hydrolysis of the formamide (B127407) group by kynurenine formamidase leads to the formation of kynurenine.
Table 1: Key Enzymes in the Initial Step of the Kynurenine Pathway
| Enzyme | Location | Activators | Inhibitors |
| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver | Glucocorticoids, Tryptophan, Heme | NADH, NADPH |
| Indoleamine 2,3-dioxygenase (IDO) | Extrahepatic tissues | Interferon-gamma (IFN-γ), other pro-inflammatory cytokines | IL-4, IL-10, Superoxide (B77818) dismutase (SOD) |
Contemporary Organic Synthesis Approaches
The chemical synthesis of this compound can be designed to allow for greater control over reaction conditions and scalability. Key challenges in its synthesis include the formation of the γ-keto acid backbone and the regioselective introduction of the formamido group at the ortho position of the phenyl ring.
Backbone Formation Techniques (e.g., Claisen Condensation, Friedel-Crafts Acylation)
The carbon skeleton of this compound, a γ-keto acid, can be constructed using established organic reactions.
Friedel-Crafts Acylation: A common method for forming aryl ketones is the Friedel-Crafts acylation. In a potential synthetic route, a suitably protected 2-amino or 2-nitrobenzene derivative could be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgharvard.edu This reaction would form the 4-oxo-4-(substituted-phenyl)butanoic acid backbone in a single step. The choice of solvent and reaction temperature is critical to control selectivity and prevent side reactions.
Claisen Condensation: The Claisen condensation offers an alternative approach to forming the β-keto ester precursor to the desired γ-keto acid. wikipedia.orgmasterorganicchemistry.com This method involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. A subsequent alkylation and decarboxylation sequence could then yield the target γ-keto acid structure.
Introduction of Aryl and Formamido Moieties (e.g., Nucleophilic Substitution, Coupling Reactions)
The introduction of the formamido group at the ortho position of the phenyl ring is a critical step that requires careful regiochemical control.
Directed ortho-Metalation (DoM): A powerful strategy for achieving ortho-functionalization is Directed ortho-Metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.org In this approach, a directing group on the aromatic ring, such as an amide or a carbamate, chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an appropriate electrophile. For the synthesis of the target molecule, one could start with N-formylaniline. Deprotonation at the ortho position, directed by the formamido group, followed by reaction with a suitable four-carbon electrophile, such as a succinic acid derivative, could potentially construct the desired framework.
Nucleophilic Aromatic Substitution (SNA r): If starting with a precursor containing a suitable leaving group at the ortho position (e.g., a halogen), a nucleophilic aromatic substitution reaction could be employed to introduce an amino group. This amino group could then be subsequently formylated. However, SNA r reactions typically require strong electron-withdrawing groups on the aromatic ring to proceed efficiently.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned for the introduction of the amino group ortho to the keto-acid chain. This would involve the coupling of an ortho-halo-γ-keto acid derivative with an ammonia (B1221849) surrogate, followed by formylation.
Stereoselective Synthetic Routes (e.g., Chiral Auxiliaries, Asymmetric Catalysis)
While this compound itself is achiral, the synthesis of chiral derivatives or related chiral γ-keto acids often employs stereoselective methods.
Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgnih.gov For the synthesis of chiral γ-keto acids, a chiral auxiliary could be attached to the carboxylic acid moiety to control the stereochemistry of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, before being cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of a β-aroyl-α,β-unsaturated carboxylic acid precursor is a well-established method for the enantioselective synthesis of γ-aryl-γ-keto acids. rsc.orgnsf.govresearchgate.net Chiral transition metal complexes, often containing rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective catalysts for this transformation.
Table 2: Comparison of Stereoselective Strategies for γ-Keto Acid Synthesis
| Method | Principle | Advantages | Disadvantages |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | High enantioselectivity, atom-economical. | Catalyst development can be challenging and expensive. |
Green Chemistry Principles in Scalable Production
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the efficiency of the production process.
For traditional methods like Friedel-Crafts acylation, which often employ stoichiometric amounts of corrosive Lewis acids and halogenated solvents, greener alternatives are being explored. The use of solid acid catalysts, such as zeolites or sulfated zirconia, can facilitate easier catalyst separation and recycling, minimizing waste. rsc.orgroutledge.com Furthermore, exploring solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgnumberanalytics.com
In the context of scalable production, biocatalytic methods, leveraging enzymes like TDO or IDO, present an inherently green approach. These reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation. The development of robust and reusable immobilized enzyme systems is a key area of research for making these biochemical routes industrially viable. researchgate.netrsc.org
Molecular Architecture and Conformational Analysis of 4 2 Formamidophenyl 4 Oxobutanoic Acid
Fundamental Structural Elements and Chirality (S-configuration)
The molecular structure of 4-(2-Formamidophenyl)-4-oxobutanoic acid is built upon a butanoic acid backbone. This four-carbon chain is functionalized with a carboxylic acid group at one terminus and a ketone group at the C4 position. The carbonyl of the ketone is directly attached to a phenyl ring, which is substituted at the ortho (C2) position with a formamido group (-NHCHO).
A critical feature of this molecule is the presence of a stereocenter, or chiral center, at the C4 carbon of the butanoic acid chain. This carbon is bonded to four different substituents:
The 2-formamidophenyl group.
The carbonyl oxygen (as part of the ketone).
The C3 of the butanoic acid chain (-CH2-CH2-COOH).
A hydrogen atom (implied).
The spatial arrangement of these groups around the chiral center gives rise to two possible enantiomers. In the specified S-configuration, the substituents are arranged according to the Cahn-Ingold-Prelog (CIP) priority rules. Assigning priority based on atomic number, the 2-formamidophenyl group would receive higher priority than the alkyl chain, which in turn has higher priority than the hydrogen atom. When the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups traces a counter-clockwise path, defining the S-configuration.
Role of Key Functional Groups in Molecular Recognition and Reactivity
Carboxylic Acid Group (-COOH): This is the most acidic functional group in the molecule. It can act as a potent hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens). In the solid state, carboxylic acids frequently form strong, hydrogen-bonded dimers, creating characteristic R²₂(8) graph-set motifs. nih.govresearchgate.net This dimerization significantly influences the compound's physical properties and molecular packing.
Ketone Group (C=O): The ketone links the phenyl ring to the chiral center. Its carbonyl oxygen is a hydrogen bond acceptor, capable of participating in intermolecular interactions. The ketone's electron-withdrawing nature also influences the electronic properties of the attached phenyl ring.
Formamido Group (-NHCHO): As an amide, the formamido group is a cornerstone of molecular recognition. It features a planar geometry due to resonance and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity allows it to form robust and directional hydrogen bonds, which are fundamental to the structure of proteins and are often exploited in the design of molecules for biological systems. In crystal structures of related molecules, amide groups are observed to form intermolecular N-H···O hydrogen bonds, linking molecules into tapes or chains. nih.govmdpi.com
The term "amino" in the outline is interpreted as part of the "formamido" group, which is a secondary amide derived from a primary amine. The properties of the nitrogen are largely defined by its amide character.
| Functional Group | Key Atoms | Role in Molecular Recognition | Primary Reactivity |
|---|---|---|---|
| Carboxylic Acid | -COOH | Hydrogen Bond Donor & Acceptor | Acidity, Nucleophilic Acyl Substitution |
| Ketone | >C=O | Hydrogen Bond Acceptor | Nucleophilic Addition at Carbonyl Carbon |
| Formamido (Amide) | -NHCHO | Hydrogen Bond Donor & Acceptor | Resonance Stabilized, Relatively Unreactive |
Advanced Spectroscopic and Crystallographic Insights into Compound Conformation
Spectroscopic Analysis (Predicted):
¹H NMR: The spectrum would be complex. Key signals would include a downfield singlet for the carboxylic acid proton (>10 ppm), distinct signals for the aromatic protons on the substituted phenyl ring, a signal for the formyl proton (-CHO), and a signal for the amide proton (N-H). The diastereotopic methylene (B1212753) protons of the butanoic acid chain would likely appear as complex multiplets.
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid, ketone, and amide groups at the downfield end (160-200 ppm). Signals for the aromatic carbons and the aliphatic carbons of the butanoic chain would appear at higher fields.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the various carbonyl groups. A broad O-H stretch from the carboxylic acid would be expected around 3000 cm⁻¹. The C=O stretch of the carboxylic acid dimer would appear around 1700 cm⁻¹, the ketone C=O stretch around 1680 cm⁻¹, and the amide I band (C=O stretch) around 1650 cm⁻¹. The N-H stretch of the amide would be visible around 3300 cm⁻¹.
| Spectroscopic Technique | Functional Group | Expected Signature |
|---|---|---|
| IR Spectroscopy | Carboxylic Acid (-OH) | Broad stretch, ~3000 cm⁻¹ |
| Carboxylic Acid (C=O) | Strong stretch, ~1700 cm⁻¹ | |
| Ketone (C=O) | Strong stretch, ~1680 cm⁻¹ | |
| Formamido (-NH, C=O) | N-H stretch ~3300 cm⁻¹; C=O stretch ~1650 cm⁻¹ | |
| ¹H NMR | Carboxylic Acid (-COOH) | Singlet, >10 ppm |
| Formamido (-NHCHO) | Two singlets (formyl H and amide H) | |
| Aromatic Protons | Multiplets in aromatic region (7-8.5 ppm) |
Theoretical and Computational Studies of Molecular Stability and Interactions
In the absence of experimental data, theoretical and computational methods provide a powerful means to investigate the molecular properties of this compound.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to determine the molecule's lowest energy conformation. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the three-dimensional structure. Furthermore, computational frequency analysis can predict the vibrational (IR) spectrum, which can be compared with experimental data for validation. The relative energies of different conformers, such as rotamers around the C-N amide bond or the C-C bond connecting the phenyl ring to the ketone, can be calculated to assess molecular flexibility.
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the molecule, particularly its conformational landscape in solution. Such simulations can also be used to explore its interactions with other molecules, for instance, by modeling how it might bind to a biological target. By analyzing the trajectories, one can identify key intermolecular interactions, such as persistent hydrogen bonds, and quantify their stability. These computational approaches are invaluable for rationalizing structure-property relationships and guiding further experimental work.
Chemical Reactivity and Mechanistic Transformations of 4 2 Formamidophenyl 4 Oxobutanoic Acid
Hydrolytic Pathways and Resultant Metabolites (e.g., kynurenine)
The most significant reaction of 4-(2-Formamidophenyl)-4-oxobutanoic acid is its hydrolytic cleavage to form L-kynurenine and formic acid. nih.gov This conversion represents the second step in the kynurenine (B1673888) pathway, following the oxidative cleavage of tryptophan's indole (B1671886) ring. mdpi.com
C₁₁H₁₂N₂O₄ (this compound) + H₂O → C₁₀H₁₂N₂O₃ (L-kynurenine) + CH₂O₂ (Formic acid)
This enzymatic hydrolysis is a critical junction in the pathway, ensuring the metabolic flux towards the synthesis of downstream products. nih.gov The resulting metabolite, L-kynurenine, is a key, stable intermediate that stands at a metabolic crossroads, with three potential subsequent biotransformations: conversion to kynurenic acid, anthranilic acid, or 3-hydroxykynurenine. wikipedia.orgmdpi.com Deficiencies in the enzymes of the kynurenine pathway can lead to the accumulation of intermediate metabolites and are associated with various disorders. wikipedia.org
The mechanism of enzymatic hydrolysis involves a tetrahedral intermediate formed at the enzyme's active site. nih.gov Studies on kynureninase, a different enzyme in the pathway that also catalyzes a hydrolytic cleavage, suggest a mechanism involving a diketone intermediate that is subsequently hydrolyzed. psu.edu
Oxidative Transformations and Radical Chemistry
This compound is itself the product of a significant oxidative transformation. It is formed from L-tryptophan through the action of heme dioxygenase enzymes, specifically tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). hmdb.canih.gov This reaction is the first and rate-limiting step in the kynurenine pathway. nih.govnih.gov
The formation mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme. nih.gov While the precise mechanism is still under investigation, evidence suggests a process that avoids highly reactive intermediates like dioxetanes. nih.govresearcher.life Mass spectrometry studies have identified a cyclic amino acetal (B89532) intermediate, suggesting a ring-opening mechanism for the formation of N'-formylkynurenine. nih.govresearcher.life Labeling experiments using ¹⁸O₂ have confirmed that the oxygen atoms incorporated into the product originate from O₂. nih.gov Computational studies have favored a radical addition mechanism for the activation of O₂. nih.gov Radical intermediates have also been implicated in the catalytic cycles of other enzymes within the kynurenine pathway, such as 3-hydroxyanthranilic acid dioxygenase (HAO), as observed through single-crystal EPR spectroscopy. researchgate.netnih.gov
Downstream metabolites of the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, are known to generate reactive oxygen species (ROS) and contribute to oxidative stress. mdpi.comnih.gov Conversely, kynurenine, the product of N'-formylkynurenine hydrolysis, has been shown to possess antioxidant properties by scavenging ROS. nih.gov
Electrophilic and Nucleophilic Reaction Profiles
The chemical structure of this compound contains several functional groups that dictate its electrophilic and nucleophilic reactivity.
Electrophilic Centers:
Ketone Carbonyl Carbon: The carbon atom of the ketone group (C=O) bonded to the phenyl ring is electrophilic and susceptible to nucleophilic attack.
Carboxylic Acid Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is also an electrophilic center.
Amide Carbonyl Carbon: The carbon of the formamide (B127407) group is electrophilic.
Nucleophilic Centers:
Amine Nitrogen: The primary amine group (-NH₂) is a primary nucleophilic site.
Carboxylate Oxygen: Upon deprotonation, the oxygen atoms of the carboxylate group become strong nucleophiles.
Amide Nitrogen: The nitrogen of the formamide group has a lone pair of electrons, giving it nucleophilic character, although this is reduced by resonance with the adjacent carbonyl group.
The molecule's dual electrophilic and nucleophilic nature is a common feature for intermediates in metabolic pathways. nih.gov For instance, the synthesis of related 4-oxo-butanoic acid derivatives often involves Friedel–Crafts acylation, where a succinic anhydride (B1165640) derivative acts as an electrophile attacking an aromatic ring like toluene. wikipedia.org While specific non-enzymatic electrophilic and nucleophilic reactions of this compound are not extensively detailed in the literature, its structure suggests potential reactivity in reactions such as condensation, esterification, and amidation under appropriate conditions.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the formation and subsequent hydrolysis of this compound are tightly regulated. The oxidative cleavage of tryptophan to form N'-formyl-L-kynurenine is the rate-limiting step of the entire kynurenine pathway. nih.govnih.gov
The subsequent enzymatic hydrolysis of N'-formyl-L-kynurenine is, by contrast, a very efficient and rapid reaction. nih.govmdpi.com Kinetic studies of kynurenine formamidase (KFase) from Drosophila melanogaster have determined specific kinetic parameters for this transformation. nih.gov
Table 1: Kinetic Parameters for the Hydrolysis of N'-formyl-L-kynurenine by Kynurenine Formamidase
| Kinetic Parameter | Value |
|---|---|
| Michaelis Constant (K_m) | 0.32 ± 0.06 mM |
| Catalytic Constant (k_cat) | 1584 ± 267 min⁻¹ |
| Catalytic Efficiency (k_cat/K_m) | 4950 min⁻¹ · mM⁻¹ |
Data sourced from a study on kynurenine formamidase from Drosophila melanogaster. nih.gov
Enzymatic Catalysis and Biochemical Mechanisms Involving 4 2 Formamidophenyl 4 Oxobutanoic Acid
Substrate Specificity of Kynurenine (B1673888) Formamidase (KFase) and Kynurenine Aminotransferase II (KAT II)
The enzymatic conversion of N-formyl-L-kynurenine is highly specific. The pathway involves a sequential process where the product of one enzyme becomes the substrate for the next.
Kynurenine Formamidase (KFase): Kynurenine formamidase (KFase, EC 3.5.1.9) demonstrates high substrate specificity for 4-(2-Formamidophenyl)-4-oxobutanoic acid. Its primary function is to efficiently catalyze the hydrolysis of the formamide (B127407) bond in N-formyl-L-kynurenine to yield L-kynurenine and formate. nih.govnih.gov While some studies note that KFase is capable of hydrolyzing other amides and esters, its catalytic efficiency is highest for its native substrate within the tryptophan catabolism pathway. nih.gov The enzyme is highly active, with the recombinant mouse liver KFase showing a catalytic rate of 42 µmol/min/mg of protein and a Michaelis constant (Km) for N-formyl-L-kynurenine between 180-190 µM, indicating a high affinity and capacity for its substrate. nih.gov
Kynurenine Aminotransferase II (KAT II): Following the action of KFase, the resulting L-kynurenine serves as a substrate for three different enzymes, one of which is Kynurenine Aminotransferase (KAT). frontiersin.org Specifically, KAT II (EC 2.6.1.7) is a primary enzyme in the brain responsible for the transamination of L-kynurenine to kynurenic acid, a significant neuroactive metabolite. nih.gov KAT II does not act directly on this compound. Instead, it exclusively processes the L-kynurenine produced by the KFase-catalyzed hydrolysis. frontiersin.orgresearchgate.netcellphysiolbiochem.com Although human KAT II has a very broad substrate profile and can transaminate at least 20 different amino acids, its role in this specific metabolic context is the conversion of L-kynurenine. nih.gov
The substrate specificity of these two enzymes dictates a clear and sequential metabolic progression:
N-formyl-L-kynurenine is hydrolyzed by KFase .
The product, L-kynurenine , becomes the substrate for KAT II .
| Enzyme | Primary Substrate | Product | Notes |
|---|---|---|---|
| Kynurenine Formamidase (KFase) | This compound (N-formyl-L-kynurenine) | L-Kynurenine and Formate | Highly specific for N-formyl-L-kynurenine. nih.govnih.gov |
| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | Kynurenic Acid | Does not act on N-formyl-L-kynurenine; acts on the product of the KFase reaction. frontiersin.orgnih.gov |
Detailed Enzymatic Mechanism of N-Formylkynurenine Hydrolysis by KFase
The mechanism by which KFase hydrolyzes N-formyl-L-kynurenine differs significantly between prokaryotic and eukaryotic organisms, reflecting a case of convergent evolution where different protein structures evolved to catalyze the same reaction.
Prokaryotic KFase (KynB): Bacterial kynurenine formamidases possess a unique protein fold not seen in other amidases. nih.gov Their catalytic site is characterized by a distinctive binuclear zinc (Zn2+) center housed within a confined, hydrophobic, and relatively rigid active site. nih.gov The two zinc ions are crucial for the enzyme's catalytic activity.
Eukaryotic KFase: In contrast, eukaryotic KFases, such as the one found in Drosophila melanogaster, belong to the α/β hydrolase fold family. nih.gov Their active site architecture is defined by a classic serine-histidine-aspartate catalytic triad (specifically Ser157, His267, and Asp244 in the Drosophila enzyme). nih.gov This triad is characteristic of serine hydrolases. The active site also features an oxyanion hole, formed by the main chain amide nitrogens of specific glycine and tyrosine residues, which stabilizes the transition state during catalysis. nih.gov
Prokaryotic KFase: Structural studies of a bacterial KFase complexed with an inhibitor suggest that substrate recognition involves key interactions with specific amino acid residues, such as Tryptophan20. nih.gov The confined nature of the active site implies that the substrate, N-formyl-L-kynurenine, may need to adopt a restricted conformation to bind correctly for subsequent processing. nih.gov
Eukaryotic KFase: Molecular docking simulations of the Drosophila KFase-NFK complex indicate that the substrate binds in proximity to the catalytic triad residues. nih.gov The formyl group of the substrate is positioned for nucleophilic attack by the catalytic serine. The active-site cavity is large enough to accommodate the substrate and is lined by several aromatic amino acid residues. nih.gov
Prokaryotic KFase: The proposed mechanism for bacterial KFase involves the binuclear zinc center acting as a powerful Lewis acid to decrease the pKa of a bridging water molecule. nih.gov A strictly conserved histidine residue (His60) is perfectly positioned to accept a proton from this bridging water, generating a potent nucleophilic hydroxide ion. nih.gov This hydroxide then attacks the carbonyl carbon of the substrate's formyl group, initiating hydrolysis.
Eukaryotic KFase: The catalytic mechanism follows the well-established model for serine hydrolases. The histidine residue of the catalytic triad acts as a general base, abstracting a proton from the serine residue. nih.gov This enhances the nucleophilicity of the serine's oxygen atom, which then attacks the carbonyl carbon of the N-formyl-L-kynurenine substrate. This forms a tetrahedral intermediate that is stabilized by the oxyanion hole. The intermediate subsequently collapses, cleaving the formamide bond and releasing L-kynurenine. nih.gov
Comparative Analysis of KFase Mechanisms Across Biological Kingdoms (Prokaryotic vs. Eukaryotic)
The differences in the catalytic mechanisms of KFase between prokaryotes and eukaryotes are profound and highlight distinct evolutionary solutions to the same biochemical problem. Eukaryotic KFases are members of the large and widespread α/β hydrolase superfamily, utilizing a canonical serine-based catalytic mechanism. nih.gov In stark contrast, prokaryotic KFases (KynB) are structurally unrelated to any known amidase or amidohydrolase. nih.gov They employ a novel protein fold and a metal-dependent mechanism centered on a crowded binuclear zinc site to generate a powerful hydroxide nucleophile. nih.gov This fundamental divergence in active site structure and catalytic strategy underscores that these two groups of enzymes evolved independently to fulfill the same role in tryptophan metabolism.
| Feature | Prokaryotic KFase (KynB) | Eukaryotic KFase |
|---|---|---|
| Protein Superfamily | New, uncommon amidase protein fold | α/β hydrolase superfamily nih.gov |
| Catalytic Center | Binuclear Zinc (Zn2+) center nih.gov | Serine-Histidine-Aspartate catalytic triad nih.gov |
| Source of Nucleophile | Bridging water/hydroxide molecule activated by His60 and Zn2+ ions nih.gov | Serine residue (e.g., Ser157) activated by a histidine residue nih.gov |
| Key Structural Feature | Confined, hydrophobic active site | Oxyanion hole for transition-state stabilization nih.gov |
Enzyme Inhibition Studies and Mechanistic Probes
Studies on the inhibition of KFase have provided valuable insights into its catalytic mechanism and have served to identify the key residues involved. Much of this research has focused on eukaryotic KFase.
Organophosphorus (OP) insecticides, such as diazinon and its more potent metabolite diazoxon, have been identified as effective inhibitors of KFase. nih.gov These compounds are known to target serine hydrolases, and their inhibition of KFase supports its classification within this family. The mechanism of inhibition involves the organophosphorus compound forming a covalent bond with the active site serine residue (Ser157 in Drosophila KFase), thereby inactivating the enzyme. nih.gov In vivo studies in mice have shown that diazinon administration leads to an increased concentration of N-formyl-L-kynurenine and a decreased level of L-kynurenine, consistent with KFase inhibition. nih.gov
Phenylmethylsulfonyl fluoride (B91410) (PMSF), a classic and less specific inhibitor of serine hydrolases, has been used as a mechanistic probe. nih.gov The ability of PMSF to covalently modify the active site serine and inactivate the enzyme provided direct evidence for the crucial role of this residue in the catalytic mechanism of eukaryotic KFase. nih.gov The crystal structure of Drosophila KFase has been solved in complex with PMSF, clearly showing the covalent linkage to Ser157 and confirming the nucleophilic role of this residue. nih.gov These inhibition studies are crucial for validating the proposed catalytic mechanism and understanding the enzyme's function.
| Inhibitor/Probe | Target Enzyme Type | Mechanism of Action | Key Finding |
|---|---|---|---|
| Diazinon / Diazoxon | Eukaryotic KFase | Covalent modification of the active site serine residue. nih.gov | Demonstrates that KFase is a target for organophosphorus compounds. nih.govnih.gov |
| Phenylmethylsulfonyl fluoride (PMSF) | Eukaryotic KFase | Covalent modification of the active site serine residue. nih.gov | Used as a mechanistic probe to confirm the identity and role of the catalytic serine. nih.gov |
Structure Activity Relationship Sar and Design of Novel Derivatives of 4 2 Formamidophenyl 4 Oxobutanoic Acid
Systematic Modification of the Molecular Scaffold and Functional Groups
Systematic modifications of the 4-aryl-4-oxobutanoic acid scaffold, to which 4-(2-Formamidophenyl)-4-oxobutanoic acid belongs, have been a key strategy in developing inhibitors for enzymes within the kynurenine (B1673888) pathway, such as kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase. nih.govnih.gov Research into this class of compounds has revealed critical relationships between specific structural features and biological activity.
A prominent SAR study focused on the benzoylalanine side-chain of a lead compound, leading to the development of a new class of KMO inhibitors. nih.govcapes.gov.br Modifications centered on two primary regions: the phenyl ring and the butanoic acid side-chain.
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence inhibitory potency. For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, at the 3 and 4 positions of the phenyl ring was found to be favorable for activity. nih.govcapes.gov.br
Butanoic Acid Chain Modification: Alterations to the butanoic acid portion of the scaffold also play a crucial role. The introduction of a hydroxyl or a benzyl (B1604629) group at the C-2 position of the butanoic acid chain resulted in some of the most potent derivatives. nih.govcapes.gov.br
These findings underscore that both the electronic properties of the aromatic ring and the steric and electronic nature of substituents on the aliphatic chain are critical determinants of the biological activity of 4-aryl-4-oxobutanoic acid derivatives.
Impact of Formamido Group on Enzymatic Affinity and Selectivity
The formamido group (-NHCHO) at the ortho position of the phenyl ring is the defining feature of this compound, also known as N-formyl-L-kynurenine. cymitquimica.com This functional group is central to its metabolic fate and enzymatic interactions within the kynurenine pathway. nih.gov
N-formyl-L-kynurenine is the direct product of tryptophan oxidation by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov It is subsequently and rapidly hydrolyzed by the enzyme arylformamidase (AFMID), also called kynurenine formamidase, to yield L-kynurenine. nih.govnih.gov The formamido group is therefore essential for recognition and catalysis by AFMID.
Studies involving the inactivation of the gene coding for AFMID in mice have demonstrated the critical role of this enzymatic step. In knockout mice lacking functional AFMID, the hydrolysis of N-formyl-kynurenine was almost completely eliminated. nih.govresearchgate.net This led to elevated plasma concentrations of N-formyl-kynurenine, highlighting the specificity of the enzyme for the formamido-containing substrate. nih.gov The presence or absence of the formyl group thus acts as a metabolic switch, directing the molecule through the initial steps of the kynurenine pathway.
Derivatization Strategies for Modulating Biological Functions (e.g., Immunomodulation, Neuroactive Properties)
The kynurenine pathway is deeply implicated in both immune regulation and neurological function, with metabolites that can be either neuroprotective or neurotoxic. nih.govpreprints.org Derivatization of this compound and its analogues is a key strategy for developing agents with specific immunomodulatory or neuroactive properties.
A primary target for therapeutic intervention is the enzyme KMO, which converts kynurenine to the potentially neurotoxic 3-hydroxykynurenine. nih.govfrontiersin.org Inhibition of KMO is a promising strategy to decrease the production of downstream neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid, while shunting the pathway toward the production of the neuroprotective kynurenic acid. frontiersin.org The design of KMO inhibitors has been a major focus, with early efforts based on structural analogues of the substrate, L-kynurenine. frontiersin.org Derivatives of the 4-phenyl-4-oxobutanoic acid scaffold have been successfully developed as potent KMO inhibitors, demonstrating the potential to modulate the pathway's neuroactive output. nih.govcapes.gov.br
Regarding immunomodulation, while direct derivatization of this compound for this purpose is less documented in the provided sources, the broader strategy of modifying fatty acids and peptides to target immune cells is an established concept. nih.gov Given the role of the kynurenine pathway in immune tolerance, designing derivatives that can selectively modulate the activity of pathway enzymes in immune cells remains a significant area of interest.
Synthesis and Biological Evaluation of Structural Analogues (e.g., Kynurenine, 3-Hydroxykynurenine, Acetamido Analogues)
The synthesis and evaluation of structural analogues of this compound provide valuable insights into how minor structural changes can lead to significant differences in biological function.
Kynurenine: This analogue is formed by the enzymatic removal of the formyl group from this compound. nih.gov As the first stable intermediate of the pathway, kynurenine sits (B43327) at a critical metabolic branch point. nih.gov Its biological evaluation is central to understanding the downstream effects of the pathway, as it is the direct substrate for enzymes like KMO and kynurenine aminotransferases. frontiersin.org
3-Hydroxykynurenine: This analogue is produced from kynurenine by the action of KMO. nih.gov Structurally, it differs by the addition of a hydroxyl group at the 3-position of the phenyl ring. nih.gov 3-Hydroxykynurenine is considered a neurotoxic metabolite, and its accumulation has been implicated in various neurodegenerative diseases. nih.gov
Acetamido Analogues: Compounds where the formamido group is replaced by an acetamido group represent another class of analogues. For example, 4-(4-Acetamidophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of analgesic and anti-inflammatory drugs. scbt.comchemimpex.com This suggests that replacing the formamido with an acetamido group can shift the biological activity profile from a metabolic intermediate to a precursor for pharmacologically active agents.
| Compound Name | Key Structural Feature | Primary Biological Role/Significance |
|---|---|---|
| This compound | Ortho-formamido group | Metabolic intermediate; Substrate for arylformamidase (AFMID). nih.govnih.gov |
| Kynurenine | Ortho-amino group | Central intermediate in the kynurenine pathway; Substrate for KMO. nih.govfrontiersin.org |
| 3-Hydroxykynurenine | Ortho-amino and meta-hydroxyl groups | Neurotoxic metabolite produced from kynurenine. nih.gov |
| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | Para-acetamido group | Intermediate in the synthesis of analgesic and anti-inflammatory drugs. chemimpex.com |
Exploration of Related Butanoic Acid Derivatives in Synthesis and Bioactivity
The 4-aryl-4-oxobutanoic acid core structure is a versatile scaffold that has been extensively explored for the synthesis of various biologically active compounds. Its chemical tractability allows for diverse modifications, leading to a wide range of pharmacological activities.
The Friedel–Crafts acylation of an aromatic compound (like toluene) with succinic anhydride (B1165640) is a common synthetic route to produce these scaffolds, such as 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org From this basic structure, a multitude of derivatives have been prepared and evaluated.
| Derivative Class | Example Compound | Reported Bioactivity | Reference |
|---|---|---|---|
| KMO Inhibitors | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Inhibition of kynurenine 3-monooxygenase. | nih.govcapes.gov.br |
| Antirheumatic Agents | 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid | Suppressive effect on rat adjuvant arthritis. | nih.gov |
| Anti-inflammatory Agents | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Anti-inflammatory activity. | chimicatechnoacta.ru |
| Psychotropic Agents | 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)-hydrazinyl]-4-oxobut-2-enoic-acid amides | Psychopharmacological effects. | researchgate.net |
| Heterocyclic Precursors | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Used in the preparation of novel heterocyclic compounds. | mdpi.com |
The research into these related derivatives demonstrates the broad utility of the butanoic acid framework in medicinal chemistry. By modifying the aryl group, the oxo-functionality, and the butanoic acid chain, researchers have been able to develop compounds with activities spanning from enzyme inhibition to immunomodulation and neuroactivity. nih.govnih.govchimicatechnoacta.ruresearchgate.net
Advanced Analytical Techniques for Research on 4 2 Formamidophenyl 4 Oxobutanoic Acid and Its Metabolites
Chromatographic Separation Methods (e.g., HPLC-UV, LC-MS)
Chromatographic techniques are fundamental for the isolation and quantification of 4-(2-Formamidophenyl)-4-oxobutanoic acid and its metabolites from biological samples such as plasma, serum, or microsomal incubations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust method for routine analysis and quantification. db-thueringen.denih.gov A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. db-thueringen.de The separation is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer, a technique known as gradient elution. nih.gov
For more complex analyses and metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. mdpi.comresearchgate.net LC-MS couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com After chromatographic separation, compounds are ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratios are measured. Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which is invaluable for identifying unknown metabolites. researchgate.net Targeted LC-MS/MS methods can offer highly sensitive and absolute quantification of the parent compound and its metabolites. nih.gov
| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 17.0 | 10 | 90 | 1.0 |
| 17.1 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Spectroscopic Characterization (e.g., UV-Vis for Enzyme Assays, Tryptophan Fluorescence for Ligand Binding)
Spectroscopic methods are crucial for characterizing the compound's interactions and for developing functional assays. UV-Visible (UV-Vis) spectroscopy is a straightforward and powerful technique for monitoring enzyme activity. nih.gov For enzymes that metabolize this compound, an assay can be developed by monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of a product over time. This approach is particularly useful for high-throughput screening of potential enzyme inhibitors. nih.gov
Tryptophan fluorescence spectroscopy is a sensitive, label-free method used to study the binding of a ligand to a protein. nih.govresearcher.life Many proteins contain tryptophan residues, which have intrinsic fluorescence. nih.gov When this compound binds to its target protein near a tryptophan residue, it can alter the local environment of that residue, leading to a change (often a quenching) in the fluorescence intensity or a shift in the emission maximum. nih.gov By titrating the protein with increasing concentrations of the ligand and measuring the corresponding change in fluorescence, the binding affinity and dissociation constant (KD) can be accurately determined. researchgate.net
| Technique | Principle | Application in Research |
|---|---|---|
| UV-Vis Spectroscopy | Measures the absorption of light by a molecule as a function of wavelength. | Used in enzyme assays to quantify reaction rates by monitoring changes in substrate or product concentration. nih.gov |
| Tryptophan Fluorescence | Measures the intrinsic fluorescence of tryptophan residues within a protein. | Detects ligand binding by observing quenching or shifts in fluorescence, allowing for the determination of binding affinity (KD). nih.govnih.gov |
Structural Elucidation Techniques (e.g., NMR, Mass Spectrometry)
The definitive identification of this compound and its metabolites relies on structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. mdpi.com Fragmentation patterns obtained from tandem MS (MS/MS) experiments offer clues to the molecule's structure and are essential for identifying the sites of metabolic modification (e.g., hydroxylation, glucuronidation). nih.govmdpi.com
NMR spectroscopy provides the most detailed structural information. hyphadiscovery.com One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, reveal the chemical environment and connectivity of hydrogen and carbon atoms in the molecule. core.ac.uk Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities between atoms, allowing for the unambiguous assignment of the complete chemical structure. mdpi.comcore.ac.uk
| Technique | Information Provided | Example Application |
|---|---|---|
| 1H NMR | Provides information on the number and type of hydrogen atoms. | Distinguishes between aromatic, aliphatic, and formyl protons. |
| 13C NMR | Identifies the number and type of carbon atoms (e.g., carbonyl, aromatic C-H, quaternary). | Confirms the presence of carbonyl groups (acid and ketone) and the carbon skeleton. |
| COSY | Shows correlations between coupled protons (1H-1H). | Identifies adjacent protons in the butanoic acid chain. |
| HSQC | Correlates protons with their directly attached carbons (1H-13C one-bond). | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. | Connects molecular fragments, such as linking the butanoic acid chain to the phenyl ring. mdpi.com |
X-ray Crystallography in Enzyme-Ligand Complex Analysis
To understand the mechanism of action at a molecular level, X-ray crystallography can be used to determine the three-dimensional structure of this compound bound to its biological target, typically an enzyme. nih.gov This technique involves growing a high-quality crystal of the enzyme-ligand complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the complex can be determined. researchgate.net
The solved crystal structure provides unparalleled insight into the binding mode of the ligand within the enzyme's active site. nih.gov It reveals the specific amino acid residues involved in the interaction and the nature of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. This information is critical for structure-based drug design and for explaining the compound's biological activity. nih.gov
| Parameter | Description |
|---|---|
| Space Group | Describes the symmetry of the crystal lattice (e.g., P-1, C2/c). nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. researchgate.netnih.gov |
| Resolution (Å) | A measure of the level of detail observed in the electron density map. Lower values indicate higher resolution. nih.gov |
| R-work / R-free | Statistical values indicating how well the refined atomic model fits the experimental diffraction data. |
| PDB ID | The unique deposition code for accessing the structure in the Protein Data Bank. |
Computational Chemistry in Analytical Interpretation (e.g., DFT, Molecular Electrostatic Potential)
Computational chemistry serves as a powerful adjunct to experimental techniques, aiding in the interpretation of analytical data and predicting molecular properties. Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. bsu.by DFT can predict key properties such as optimized molecular geometry, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. mdpi.com Comparing these computationally derived data with experimental results provides a high level of confidence in the structural assignment. bsu.by
Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution across a molecule. chemrxiv.org An MESP map highlights regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net This information is invaluable for predicting a molecule's reactivity and its likely points of interaction with a biological receptor, complementing the structural data obtained from X-ray crystallography. nih.govmdpi.com
| Method | Principle | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of molecules. | Predicts molecular geometry, vibrational frequencies, and NMR spectra to corroborate experimental findings. bsu.by |
| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich and electron-poor regions to predict reactivity and intermolecular interaction sites. chemrxiv.orgresearchgate.net |
Broader Biological and Research Implications of 4 2 Formamidophenyl 4 Oxobutanoic Acid
Interconnections with Immune System Regulation in Research Models
The metabolism of 4-(2-Formamidophenyl)-4-oxobutanoic acid is intrinsically linked to immune regulation. Its formation is the step immediately following the activity of the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are themselves induced by inflammatory mediators like interferon-γ. nih.govmdpi.com This connection places the compound at the heart of inflammatory and immune tolerance mechanisms.
Activation of the kynurenine (B1673888) pathway is a key mechanism for modulating immune responses, largely through the depletion of tryptophan and the production of downstream metabolites known as kynurenines. nih.govnih.gov This process has been shown to suppress the immune system, notably by reducing T-cell populations and inducing an anti-inflammatory state. nih.govnih.gov The production of L-kynurenine, the direct product from this compound, is a central event in this immunosuppressive cascade. nih.gov Research models have shown that increased synthesis of kynurenine via IDO activation suppresses the immune system response, highlighting the importance of the initial steps of the pathway. nih.gov
Neurobiological Research Contexts and Pathway Dysregulation
The kynurenine pathway, initiated by the formation of this compound, plays a dual role in the central nervous system. Its metabolites can be either neuroprotective or neurotoxic, and an imbalance is implicated in numerous neurodegenerative disorders. nih.govnih.govmdpi.com The dysregulation of this pathway is a feature in conditions such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.gov
The pivotal branching point occurs after the formation of L-kynurenine. From there, the pathway can lead to:
Kynurenic Acid (KYNA): A neuroprotective agent that acts as an antagonist of glutamate (B1630785) receptors (NMDA, AMPA) and α7 nicotinic acetylcholine (B1216132) receptors, thereby protecting neurons from excitotoxicity. mdpi.comresearchgate.net
3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN): Neurotoxic metabolites. nih.gov QUIN is a potent NMDA receptor agonist that can lead to excitotoxicity, inflammation, and oxidative stress, contributing to neurodegeneration. researchgate.netmdpi.com
Therefore, the metabolic fate of the kynurenine derived from this compound is critical for neuronal health. A shift towards the production of 3-HK and QUIN at the expense of KYNA is a key factor in the pathology of several neurological diseases. nih.gov
| Metabolite | Role in CNS | Associated Research Findings |
|---|---|---|
| Kynurenic Acid (KYNA) | Neuroprotective | Antagonizes glutamate receptors, shielding neurons from excitotoxic damage. mdpi.comresearchgate.net Decreased levels are associated with major depression and neurodegenerative diseases. nih.gov |
| Quinolinic Acid (QUIN) | Neurotoxic | Activates NMDA receptors, leading to excitotoxicity, inflammation, and oxidative stress. mdpi.com Elevated concentrations are linked to Huntington's disease, Alzheimer's, and AIDS-related dementia. nih.gov |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic | A precursor to QUIN that can generate reactive oxygen species, contributing to oxidative stress. nih.gov |
Investigation of Antimicrobial Activities in Structurally Related Compounds
While this compound itself is not typically studied for direct antimicrobial effects, research has demonstrated that structurally related compounds and downstream metabolites within the kynurenine pathway possess significant antimicrobial properties. nih.govresearchgate.net This suggests that activation of the tryptophan degradation pathway may contribute to host defense against infection.
Studies have examined the antibacterial activity of various kynurenine metabolites against a range of pathogens. Notably, 3-hydroxy-DL-kynurenine and picolinic acid have been identified as having strong antibacterial effects. nih.govresearchgate.net In contrast, other metabolites such as anthranilic acid, 3-hydroxyanthranilic acid, and quinolinic acid exhibited low antimicrobial activity. nih.govresearchgate.net
| Metabolite | Observed Antimicrobial Activity | Tested Pathogens |
|---|---|---|
| 3-hydroxy-DL-kynurenine | Strong | Methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis, Escherichia coli, multidrug-resistant Pseudomonas aeruginosa. nih.govresearchgate.net |
| Picolinic Acid | Strong | MRSA, S. epidermidis, E. coli, multidrug-resistant P. aeruginosa. nih.govresearchgate.net |
| Anthranilic Acid | Low | MRSA, S. epidermidis, E. coli, multidrug-resistant P. aeruginosa. nih.govresearchgate.net |
| 3-hydroxyanthranilic acid | Low | MRSA, S. epidermidis, E. coli, multidrug-resistant P. aeruginosa. nih.govresearchgate.net |
| Quinolinic Acid | Low | MRSA, S. epidermidis, E. coli, multidrug-resistant P. aeruginosa. nih.govresearchgate.net |
Utility as a Molecular Probe and Scaffold in Drug Design Research
This compound serves as the natural substrate for the enzyme kynurenine formamidase (KFase). nih.gov The enzymes of the kynurenine pathway, including KFase and particularly kynurenine 3-monooxygenase (KMO), have become significant targets for drug design research. nih.govgladstone.org The goal of inhibiting these enzymes is to modulate the pathway's activity, specifically to decrease the production of neurotoxic metabolites and increase the formation of neuroprotective kynurenic acid. nih.govfrontiersin.org
In this context, this compound and its direct product, L-kynurenine, are crucial for developing and testing potential therapeutic agents. Inhibitors are often structural analogs of these natural substrates. frontiersin.org For example, the development of KMO inhibitors is a key strategy to rebalance (B12800153) the pathway away from the production of 3-HK and QUIN and toward KYNA. nih.govscbt.com Therefore, while not a probe itself, this compound is a critical component in the research and development of molecular probes and drugs targeting its metabolic pathway. nih.gov
Role in Oxidative Stress Research (via metabolites and analogues)
The kynurenine pathway is deeply implicated in the regulation of oxidative stress. nih.gov Activation of the pathway, which begins with the conversion of tryptophan to this compound, can lead to the accumulation of metabolites that are either pro-oxidative or antioxidant. nih.govnih.gov
Pro-oxidant Metabolites: 3-Hydroxykynurenine (3-HK) is a well-documented pro-oxidant. It can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals, leading to lipid peroxidation and oxidative damage to mitochondria. nih.govmdpi.com This increase in oxidative stress can disrupt cellular energy metabolism and impair the function of central nervous system cells. nih.gov
Antioxidant Metabolites: Conversely, other metabolites exhibit antioxidant properties. Kynurenic acid (KYNA) can act as a scavenger of hydroxyl and superoxide radicals. nih.gov L-kynurenine itself may also reduce oxidative stress levels, though the precise mechanism is still under investigation. nih.gov
This dual nature means that the metabolic flux through the pathway following the formation of this compound is a critical determinant of the cellular redox balance. nih.gov In many neurodegenerative and inflammatory conditions, a shift towards the pro-oxidant branch of the pathway contributes significantly to the associated pathology. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives on 4 2 Formamidophenyl 4 Oxobutanoic Acid
Innovations in Biocatalytic Synthesis and Process Optimization
The synthesis of 4-(2-Formamidophenyl)-4-oxobutanoic acid is fundamentally a biocatalytic process in biological systems, driven by heme-containing dioxygenase enzymes. researchgate.netacs.org Innovations in this area focus on leveraging these enzymes for controlled, efficient production for research and potential therapeutic applications.
Enzymatic Synthesis: The primary enzymes responsible for the conversion of L-tryptophan to NFK are IDO1 and TDO. nih.govnih.gov These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan, incorporating molecular oxygen. nih.gov Research efforts are directed at utilizing recombinant forms of these enzymes to establish stable and scalable biocatalytic systems. Understanding the precise mechanism, including the role of the heme cofactor and the formation of intermediates, is crucial for optimizing these enzymatic reactions. nih.govacs.org Mass spectrometry studies have been instrumental in elucidating the reaction mechanism, suggesting a ring-opening process rather than previously proposed Criegee or dioxetane mechanisms. nih.gov
Process Optimization: Optimization of biocatalytic NFK production involves several factors. This includes enhancing the stability and activity of IDO and TDO enzymes, which are prone to autoxidation and require a reductant to maintain activity in vitro. acs.org Furthermore, controlling substrate and cofactor concentrations, pH, and temperature is critical for maximizing yield and purity. The development of whole-cell biocatalysts or immobilized enzyme systems presents a promising strategy for improving operational stability and enabling continuous production processes, moving beyond traditional batch syntheses.
| Enzyme | Source Organism (for recombinant production) | Cofactor | Key Characteristics |
| Indoleamine 2,3-dioxygenase (IDO1) | Human, various | Heme | Ubiquitously expressed; key role in immune modulation and cancer immune escape. nih.govrsc.org |
| Tryptophan 2,3-dioxygenase (TDO) | Human, various | Heme | Primarily expressed in the liver; involved in homeostatic control of tryptophan levels. acs.orgnih.gov |
| Kynurenine (B1673888) Formamidase (KFase) | Drosophila melanogaster, Mouse | None | Catalyzes the hydrolysis of NFK to L-kynurenine; a target for modulating pathway flux. nih.gov |
Application of Advanced Omics Technologies in Pathway Analysis
The study of this compound and its role in the broader kynurenine pathway has been revolutionized by advanced omics technologies. These high-throughput analytical methods provide a comprehensive snapshot of the metabolic landscape in various physiological and pathological states. creative-proteomics.comfrontiersin.org
Metabolomics: Targeted and untargeted metabolomics, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the cornerstone for quantifying kynurenine pathway metabolites, including NFK. nih.govnih.gov Targeted metabolomics allows for the precise and sensitive measurement of NFK and its upstream and downstream products like tryptophan, kynurenine, and kynurenic acid in biological samples such as plasma, serum, and cell culture supernatants. frontiersin.orgnih.govyoutube.com This has enabled researchers to identify pathway dysregulation in a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases like COVID-19. creative-proteomics.comyoutube.comaginganddisease.orgutas.edu.au
Multi-Omics Integration: A more holistic understanding is emerging from multi-omics approaches that integrate metabolomic data with proteomics, transcriptomics, and genomics. nih.govutmb.edu This strategy allows for the correlation of NFK levels with the expression of key enzymes like IDO1 and TDO, the presence of genetic variations, and changes in related protein networks. Such integrated analyses are crucial for constructing detailed models of pathway regulation and discovering how perturbations leading to altered NFK levels contribute to disease pathophysiology. nih.gov
| Omics Technology | Application in Pathway Analysis | Key Findings Related to NFK/Kynurenine Pathway |
| Metabolomics (LC-MS/MS) | Quantitative analysis of tryptophan and its metabolites, including NFK, in biological fluids. nih.gov | Identification of altered pathway flux in cancer, neuroinflammation, and infectious diseases. creative-proteomics.comyoutube.comutas.edu.au |
| Proteomics | Quantification of key pathway enzymes (e.g., IDO1, TDO, KMO). | Correlating enzyme abundance with metabolite levels to understand regulatory control points. |
| Transcriptomics (RNA-Seq) | Measurement of mRNA expression levels of genes encoding pathway enzymes. | Understanding transcriptional regulation of the pathway, e.g., by inflammatory signals like interferon-gamma. nih.gov |
| Multi-Omics Integration | Combining metabolomic, proteomic, and other data to build comprehensive pathway models. nih.gov | Revealing complex links between gut microbiota, immunity, and kynurenine pathway metabolism in disease. nih.gov |
High-Throughput Screening for Novel Modulators of its Enzymatic Transformations
The enzymes that produce and consume this compound are significant therapeutic targets, particularly IDO1 and TDO in the context of cancer immunotherapy. nih.govacs.org High-throughput screening (HTS) is a critical tool for discovering novel small-molecule modulators of these enzymes. nih.govlongdom.org
HTS Assay Development: A key innovation enabling large-scale screening is the development of robust HTS assays. Fluorescence-based assays have been successfully implemented for IDO1 and TDO. nih.gov One such assay utilizes a chemical probe that specifically reacts with the product, NFK, to generate a fluorescent signal, allowing for rapid quantification of enzyme activity in a multi-well plate format. nih.govresearchgate.net These assays have been used to screen vast chemical libraries to identify new inhibitor scaffolds. nih.gov
Discovery of Novel Inhibitors: HTS campaigns have led to the discovery of numerous IDO1 inhibitors, some of which have advanced into clinical trials. acs.orgnih.gov The screening of natural product libraries, as well as synthetic compound collections, continues to yield diverse chemical structures. acs.org Beyond IDO1/TDO, other pathway enzymes are also targets. For instance, HTS has been applied to find inhibitors for Kynurenine 3-Monooxygenase (KMO), the enzyme at a critical branch point downstream of NFK, to shift the pathway towards the production of neuroprotective metabolites. nih.govnih.govresearchgate.net
| Target Enzyme | HTS Method | Purpose of Modulation | Example Modulator/Scaffold |
| IDO1 / TDO | Fluorescence-based assay detecting NFK. nih.govresearchgate.net | Inhibition for cancer immunotherapy (to restore T-cell function). immusmol.com | Epacadostat, Linrodostat. nih.govimmusmol.com |
| Kynurenine 3-Monooxygenase (KMO) | RapidFire Mass Spectrometry; Fluorescence-based assays. nih.govresearchgate.net | Inhibition to decrease neurotoxic metabolites and increase neuroprotective kynurenic acid. nih.gov | 5-(3-nitrobenzyl)-1H-tetrazole. nih.gov |
| Kynurenine Formamidase (KFase) | Spectrophotometric assay monitoring kynurenine formation. nih.gov | Inhibition to potentially increase NFK levels for study of its specific biological roles. | Phenylmethylsulfonyl fluoride (B91410) (PMSF) (inhibitor used for structural studies). nih.gov |
Development of Advanced in vitro and in silico Models for Functional Studies
To probe the functional consequences of modulating this compound levels, researchers are developing increasingly sophisticated laboratory and computational models.
In Vitro Models: Cell-based models are indispensable for studying the kynurenine pathway in a controlled biological context. researchgate.net A variety of human cell lines, including cancer lines (e.g., melanoma, breast cancer) and neuroblastoma cells, are used to investigate tryptophan metabolism and assess the cellular potency of enzyme inhibitors. nih.govnih.gov These cellular systems can be treated with inflammatory cytokines like interferon-γ to induce IDO1 expression and activate the pathway, mimicking a pro-inflammatory state. nih.gov The development of co-culture systems, primary cell cultures, and organoids provides models with greater physiological relevance for studying intercellular interactions mediated by pathway metabolites. nih.gov
In Silico Models: Computational approaches, such as molecular docking and pharmacophore modeling, are powerful tools for accelerating drug discovery and understanding molecular interactions at an atomic level. researchgate.netenamine.net These models are used to predict how NFK, tryptophan, or potential inhibitors bind to the active sites of enzymes like IDO1, TDO, and KMO. nih.govmdpi.com By performing virtual screening of large compound databases, in silico methods can prioritize candidates for chemical synthesis and biological testing, saving significant time and resources. nih.govenamine.net Molecular dynamics simulations further provide insights into the binding stability and conformational changes of the enzyme-ligand complexes over time. researchgate.net
| Model Type | Specific Example | Application |
| In Vitro | Human cancer cell lines (e.g., A375, U87) treated with IFN-γ. nih.govnih.gov | Assessing the efficacy of IDO1 inhibitors on kynurenine production. nih.gov |
| In Vitro | Primary human fetal neuron cultures. nih.gov | Characterizing the complete kynurenine pathway in a specific, physiologically relevant cell type. |
| In Silico | Molecular docking into the crystal structure of IDO1 or KMO. nih.govenamine.net | Predicting binding affinity and mode of novel inhibitor scaffolds. |
| In Silico | Pharmacophore modeling. enamine.net | Identifying essential chemical features for ligand binding to guide virtual screening. |
Exploration of Unconventional Biological Roles and Interactions
Perhaps the most exciting future direction is the re-evaluation of this compound's fundamental role in biology. Long dismissed as a mere precursor, recent evidence suggests NFK possesses unique chemical reactivity and biological functions distinct from its successor, kynurenine. biorxiv.orgbiorxiv.org
A Novel Non-Enzymatic Pathway: Recent studies have challenged the canon that NFK's sole fate is enzymatic hydrolysis. biorxiv.org Research shows that under physiological conditions (pH 7.4, 37°C), NFK can undergo non-enzymatic deamination to form an electrophilic intermediate, NFK-carboxyketoalkene. biorxiv.orgbiorxiv.org This reactive molecule rapidly forms adducts with biological nucleophiles, including the critical intracellular antioxidants cysteine and glutathione. biorxiv.orgbiorxiv.org This discovery posits a novel, non-enzymatic branch of tryptophan catabolism where NFK acts as a scavenger of key nucleophiles, potentially modulating cellular redox balance. biorxiv.org
A Regulated Switch: The flow of NFK into this non-enzymatic pathway versus the canonical pathway appears to be a regulated process. Serum hydrolases, which convert NFK to kynurenine, act as a rheostat; their activity determines the extent to which NFK is available to undergo deamination. biorxiv.orgbiorxiv.org This suggests that the biological impact of tryptophan catabolism may depend not only on the levels of downstream metabolites but also on the specific chemical fate of NFK itself. Other reported, though less explored, roles for NFK include potential involvement in impairing cognitive function at high concentrations. nih.gov These emerging findings highlight NFK as a biochemically active metabolite in its own right and open up new research questions about its contribution to immune regulation, neuropathology, and protein modification. biorxiv.org
Q & A
Q. What are the established synthetic routes for 4-(2-Formamidophenyl)-4-oxobutanoic acid, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step organic reactions. A common approach is the Knoevenagel condensation of 2-formamidobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation to yield the oxobutanoic acid backbone . Alternative methods include Michael-type additions using maleic anhydride in Friedel-Crafts acylation reactions to introduce the aryl ketone moiety . Key considerations include:
- Strict anhydrous conditions to prevent side reactions.
- Use of catalysts like Lewis acids (e.g., AlCl₃) for efficient Friedel-Crafts steps.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the formamido group (δ ~8.0 ppm for NH in DMSO-d₆) and ketone (δ ~200 ppm for C=O). Aromatic protons show splitting patterns consistent with substitution on the phenyl ring .
- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the formamido phenyl ring and oxobutanoic acid chain, critical for understanding steric effects .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calc. 235.2, observed [M+H]⁺ 236.1) .
Q. How do the functional groups in this compound influence its reactivity and stability?
- The formamido group (-NHCHO) is prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage.
- The keto group undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form secondary alcohols.
- The carboxylic acid enables salt formation (e.g., sodium salts for solubility) or esterification (e.g., methyl esters for derivatization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Substituent Variation : Synthesize analogs with modifications to the formamido group (e.g., -NHAc, -NO₂) or phenyl ring (e.g., halogens, methoxy) to assess effects on enzyme inhibition .
- In Vitro Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorometric assays or isothermal titration calorimetry (ITC) to measure binding affinity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by X-ray crystallographic data .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data between batches?
- Chiral Purity Analysis : Use chiral HPLC (e.g., Chiralpak® columns) to detect enantiomeric impurities, as racemization during synthesis can alter bioactivity .
- Crystallographic Validation : Compare X-ray structures of different batches to identify conformational polymorphisms or hydrate/solvate formation .
- Stability Studies : Monitor degradation under varying pH/temperature via accelerated stability testing (ICH guidelines) to identify labile functional groups .
Q. How can solubility and bioavailability be improved for in vivo studies?
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility.
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo to release the active acid .
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability in animal dosing .
Q. What are the methodological challenges in studying metal coordination complexes of this compound?
- Ligand Design : The carboxylic acid and ketone groups act as bidentate ligands. Optimize pH (5–7) to deprotonate the acid without hydrolyzing the formamido group .
- Spectroscopic Characterization : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic metals like Cu²⁺) to confirm complexation.
- Stability Constants : Determine via potentiometric titration (e.g., Irving-Rossotti method) to assess binding affinity for metals like Zn²⁺ or Fe³⁺ .
Q. How are computational methods applied to predict and optimize this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key hydrogen bonds (e.g., formamido NH with Asp49 in COX-2) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity across analog libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
